10-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
Description
This compound is a structurally complex tricyclic molecule featuring a 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one core. Key structural elements include:
- 10-sulfanyl group: Functionalized with a 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl substituent, introducing a benzodioxin moiety known for bioactivity modulation (e.g., anti-inflammatory and antibacterial effects) .
- Tricyclic scaffold: The fused heterocyclic system (containing sulfur and nitrogen atoms) may confer rigidity and electronic properties relevant to binding interactions.
The benzodioxin subunit is notable for its role in bioactive molecules, such as anti-inflammatory carboxylic acids (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, comparable to ibuprofen in potency) .
Properties
IUPAC Name |
10-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-2-23-20(25)18-13-4-3-5-17(13)29-19(18)22-21(23)28-11-14(24)12-6-7-15-16(10-12)27-9-8-26-15/h6-7,10H,2-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOADKHNFOGATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC4=C(C=C3)OCCO4)SC5=C2CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Variations
The compound belongs to a family of tricyclic diazatricyclododecatrienones with variable substituents at positions 10 and 11. Key analogues include:
Key Findings from Comparative Analysis
The oxadiazole derivatives in showed MIC values as low as 2 µg/mL against Staphylococcus aureus, suggesting that the benzodioxin-sulfanyl motif may enhance antimicrobial activity. The 11-octyl analogue may prioritize membrane interaction due to its hydrophobicity, whereas the 4-methoxyphenyl variant could favor receptor binding via aromatic interactions.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to , involving nucleophilic substitution between a benzodioxin-derived electrophile (e.g., bromoacetamide) and a sulfanyl nucleophile.
Thermodynamic and Electronic Properties :
- The tricyclic core’s van der Waals volume and electronic structure (influenced by sulfur and nitrogen atoms) may stabilize interactions with hydrophobic protein pockets .
- Substituent variations (e.g., ethyl vs. octyl) alter logP values, impacting bioavailability.
Limitations and Gaps: Direct pharmacological data for the target compound are absent; inferences rely on structural analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
